N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide
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Overview
Description
N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide typically involves the reaction of 4-methoxyaniline with 4-pentyloxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a thionating agent like Lawesson’s reagent to form the desired thioamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the pentyloxy group and sulfur atom.
N-(4-Methoxyphenyl)-4-(methoxy)benzene-1-carbothioamide: Similar structure but with a methoxy group instead of a pentyloxy group.
Uniqueness
N-(4-Methoxyphenyl)-4-(pentyloxy)benzene-1-carbothioamide is unique due to the presence of both the methoxyphenyl and pentyloxybenzene groups attached to the carbothioamide moiety. This unique combination of functional groups may impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62516-79-4 |
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Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-pentoxybenzenecarbothioamide |
InChI |
InChI=1S/C19H23NO2S/c1-3-4-5-14-22-18-10-6-15(7-11-18)19(23)20-16-8-12-17(21-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,20,23) |
InChI Key |
CVMDQPJUODHZNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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